2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C31H28FNO7 |
|---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C31H28FNO7/c1-17(2)10-11-37-23-8-5-19(13-25(23)36-3)28-27-29(34)21-14-20(32)6-9-22(21)40-30(27)31(35)33(28)15-18-4-7-24-26(12-18)39-16-38-24/h4-9,12-14,17,28H,10-11,15-16H2,1-3H3 |
InChI Key |
RHMCJSNQYLRTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to introduce the aryl groups.
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate intermediates under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the fluorine atom.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
Quinoxalines: Known for their antimicrobial and anticancer activities.
Benzoxazoles: Studied for their potential as anti-inflammatory and anticancer agents.
Indoles: Widely researched for their diverse biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and its potential to interact with multiple biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
